2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol
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Overview
Description
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol is a heterocyclic compound that features a benzofuro-pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization Reactions: Using [3+3], [4+2], or [5+1] cyclization processes or domino reactions.
Sulfur Incorporation: Direct interaction of various 2-halo derivatives with sulfur-containing reagents.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, though specific industrial processes are proprietary and not always disclosed in the literature.
Chemical Reactions Analysis
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom, to form various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative processes or cellular signaling pathways.
Pathways Involved: The compound can influence oxidative stress pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol can be compared with other similar heterocyclic compounds:
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-14-11-9-4-2-3-5-10(9)17-12(11)13(15-8)18-7-6-16/h2-5,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRNIQKFWHESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCCO)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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